molecular formula C14H13F3N2O4S B14101000 (5-Hydroxy-1,3-dimethylpyrazol-4-yl)(alpha,alpha,alpha-trifluoro-2-mesyl-p-tolyl)methanone, (5-Hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone

(5-Hydroxy-1,3-dimethylpyrazol-4-yl)(alpha,alpha,alpha-trifluoro-2-mesyl-p-tolyl)methanone, (5-Hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone

Cat. No.: B14101000
M. Wt: 362.33 g/mol
InChI Key: FRCABOFVSVZGSJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-1,3-dimethylpyrazol-4-yl)(alpha,alpha,alpha-trifluoro-2-mesyl-p-tolyl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as an alpha-keto ester, the pyrazole ring can be formed through cyclization reactions.

    Substitution Reactions: Introduction of the hydroxy and dimethyl groups on the pyrazole ring can be achieved through electrophilic substitution reactions.

    Coupling Reactions: The trifluoromethyl and methylsulfonyl-substituted phenyl ring can be introduced via coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the pyrazole ring can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.

    Substitution: The trifluoromethyl and methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-Hydroxy-1,3-dimethylpyrazol-4-yl)(alpha,alpha,alpha-trifluoro-2-mesyl-p-tolyl)methanone would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group could enhance its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (5-Hydroxy-1,3-dimethylpyrazol-4-yl)(alpha,alpha,alpha-trifluoro-2-mesyl-p-tolyl)methanone
  • (5-Hydroxy-1,3-dimethylpyrazol-4-yl)(alpha,alpha,alpha-trifluoro-2-mesyl-p-tolyl)methanone

Uniqueness

The unique combination of functional groups in (5-Hydroxy-1,3-dimethylpyrazol-4-yl)(alpha,alpha,alpha-trifluoro-2-mesyl-p-tolyl)methanone sets it apart from other similar compounds. The presence of both trifluoromethyl and methylsulfonyl groups can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H13F3N2O4S

Molecular Weight

362.33 g/mol

IUPAC Name

2,5-dimethyl-4-[2-methylsulfonyl-5-(trifluoromethyl)benzoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C14H13F3N2O4S/c1-7-11(13(21)19(2)18-7)12(20)9-6-8(14(15,16)17)4-5-10(9)24(3,22)23/h4-6,18H,1-3H3

InChI Key

FRCABOFVSVZGSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)C

Origin of Product

United States

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